N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride
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Overview
Description
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride, also known as DETA-NO, is a chemical compound that is widely used in scientific research. It is a nitric oxide donor that has shown potential in various applications, including as a vasodilator, anti-inflammatory agent, and antimicrobial agent.
Mechanism Of Action
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride releases nitric oxide, which acts as a signaling molecule in the body. Nitric oxide activates the enzyme guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation.
Biochemical And Physiological Effects
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to increase blood flow, reduce inflammation, and inhibit bacterial growth. Additionally, N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods of time. Additionally, N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has a controlled release of nitric oxide, which makes it a useful tool for studying the effects of nitric oxide on various physiological processes. However, N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has some limitations, including its potential cytotoxicity and its potential to interfere with other cellular processes.
Future Directions
There are several future directions for research on N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride. One area of interest is the development of N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride-based therapies for cardiovascular diseases and inflammatory diseases. Additionally, there is potential for N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride to be used in the development of new antibiotics. Further research is also needed to fully understand the biochemical and physiological effects of N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride and its potential limitations in lab experiments.
Synthesis Methods
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride can be synthesized by reacting N,N-diethylaminoethanol with 2,2-diphenyl-2-ethylthioacetate in the presence of a catalyst such as trifluoroacetic acid. The product is then purified and converted to the hydrochloride salt form.
Scientific Research Applications
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has been extensively studied for its potential in various scientific research applications. It has been shown to act as a vasodilator, which makes it useful in the treatment of cardiovascular diseases such as hypertension. It has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has been shown to have antimicrobial properties, which could make it useful in the development of new antibiotics.
properties
CAS RN |
153088-14-3 |
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Product Name |
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride |
Molecular Formula |
C22H29NO2S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-ethylsulfanyl-2,2-diphenylacetate |
InChI |
InChI=1S/C22H29NO2S/c1-4-23(5-2)17-18-25-21(24)22(26-6-3,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3 |
InChI Key |
DHRBXWYMPHXTES-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)SCC |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)SCC |
Related CAS |
153088-20-1 (HCl) |
synonyms |
N,N-diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride SS62 4 SS62 4 hydrochloride SS62 6 SS62-4 SS62-6 |
Origin of Product |
United States |
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